molecular formula C19H17N3O5 B2793238 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide CAS No. 1203217-53-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide

Cat. No.: B2793238
CAS No.: 1203217-53-1
M. Wt: 367.361
InChI Key: RHUKHLITKKNOAF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) [https://pubmed.ncbi.nlm.nih.gov/18439977/]. Its primary research value lies in its application as a chemical tool to disrupt the DNA damage response (DDR) network, specifically by abrogating the G2/M cell cycle checkpoint. This mechanism is critical in oncology research, as it can be used to sensitize cancer cells to genotoxic agents, such as DNA-damaging chemotherapy and radiation [https://www.ncbi.nlm.nih.gov/books/NBK61985/]. By inhibiting Chk1, this compound prevents the phosphorylation of downstream targets like Cdc25C, leading to premature entry into mitosis and, in the context of pre-existing DNA damage, apoptotic cell death. Consequently, it is extensively utilized in studies aiming to understand the mechanisms of chemo- and radio-sensitization, to identify synthetic lethal interactions in cancers with specific DNA repair deficiencies, and to evaluate the efficacy of combination therapies that target the DDR pathway [https://aacrjournals.org/cancerres/article/68/13/5182/533482/Inhibition-of-Checkpoint-Kinase-1-Chk1-Enhances].

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-12-3-2-6-22-18(24)10-17(21-19(12)22)27-11-16(23)20-13-4-5-14-15(9-13)26-8-7-25-14/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUKHLITKKNOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a benzodioxin moiety integrated with a pyrido[1,2-a]pyrimidin component. Its molecular formula is C17H16N4O3C_{17}H_{16}N_{4}O_{3} with a molecular weight of approximately 324.33 g/mol . The structural diversity of this compound suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of α-glucosidase, which is significant for managing diabetes .
  • Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties. Derivatives of the pyrido[1,2-a]pyrimidin scaffold have been reported to inhibit bacterial growth and could be effective against resistant strains .
  • Antitumor Properties : Compounds with similar structural motifs have been evaluated for their antitumor activity. The interaction with cellular pathways involved in cancer progression is an area of ongoing research .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Study: Enzyme Inhibition

A study focused on synthesizing derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) compounds demonstrated their ability to inhibit α-glucosidase effectively. The synthesized compounds were characterized using techniques such as NMR and IR spectroscopy to confirm their structures. The results indicated promising inhibitory activity against the enzyme, suggesting potential applications in diabetes management .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds compared to this compound:

Compound NameStructural FeaturesNotable Activities
N-(2-hydroxyphenyl)acetamideContains a phenolic groupAntimicrobial properties
7-Methylpyrido[1,2-a]pyrimidineLacks the benzodioxin moietyPotential antitumor activity
N-(benzenesulfonyl)-acetamidesSulfonamide derivativesEnzyme inhibition

This comparison highlights the unique combination of benzodioxin and pyrido[1,2-a]pyrimidine structures in our compound, which may offer a broader spectrum of biological activity compared to its analogs.

Therapeutic Applications

The potential therapeutic applications for this compound include:

  • Diabetes Management : Through its enzyme inhibitory properties.
  • Infectious Disease Treatment : Ongoing research is exploring its efficacy against various pathogens.
  • Cancer Therapy : Investigations into its antitumor effects are promising and warrant further exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name Substituent Group Molecular Weight (g/mol) Key Biological Activity Synthetic Route Highlights
Target Compound 9-methyl-4-oxo-pyrido[1,2-a]pyrimidin-2-yloxy ~389.36 (calculated*) Not explicitly reported (inference: potential anti-inflammatory/kinase inhibition) Likely involves coupling of benzodioxin-6-amine with activated pyrido-pyrimidinyl acetic acid derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide () Acetamide 194.08 N/A (structural simplicity limits activity) Direct acetylation of benzodioxin-6-amine
2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid () Pyrrol-2-yl ~275.28 (calculated) Anti-inflammatory (superior to ibuprofen) Condensation of benzodioxin-6-amine with pyrrole acetic acid derivatives
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () Acetic acid 208.21 Anti-inflammatory (comparable to ibuprofen) Hydrolysis of corresponding esters or direct alkylation
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide () Thieno[2,3-d]pyrimidin-4-yloxy 413.46 Not reported (inference: kinase inhibition) Sulfur-containing heterocycle synthesis via Mitsunobu or nucleophilic substitution

*Calculated based on molecular formula C21H19N3O5.

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